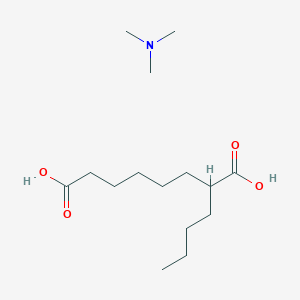
2-butyloctanedioic acid;N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctanedioic acid;N,N-dimethylmethanamine is a chemical compound with the molecular formula C15H31NO4. This compound is known for its unique structure, which combines the properties of both an acid and an amine. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 2-butyloctanedioic acid;N,N-dimethylmethanamine typically involves the reaction of 2-butyloctanedioic acid with N,N-dimethylmethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Butyloctanedioic acid;N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Butyloctanedioic acid;N,N-dimethylmethanamine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butyloctanedioic acid;N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its use .
Comparison with Similar Compounds
2-Butyloctanedioic acid;N,N-dimethylmethanamine can be compared with similar compounds such as:
2-butyloctanedioic acid,N-ethylethanamine: This compound has a similar structure but with an ethyl group instead of a dimethyl group.
N,N-Dimethylethylamine: This compound is an industrial chemical used as a catalyst and has different applications compared to this compound
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
499774-12-8 |
|---|---|
Molecular Formula |
C15H31NO4 |
Molecular Weight |
289.41 g/mol |
IUPAC Name |
2-butyloctanedioic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H22O4.C3H9N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;1-4(2)3/h10H,2-9H2,1H3,(H,13,14)(H,15,16);1-3H3 |
InChI Key |
QVIZUCQBPSCIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCC(=O)O)C(=O)O.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
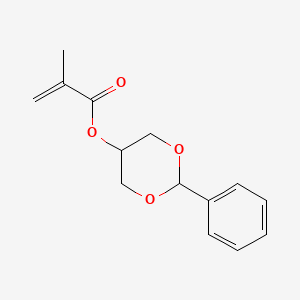
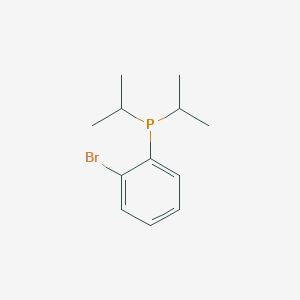
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
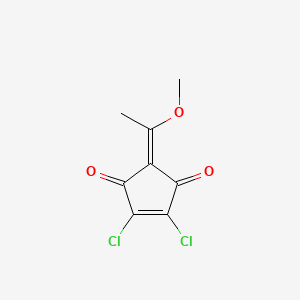
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
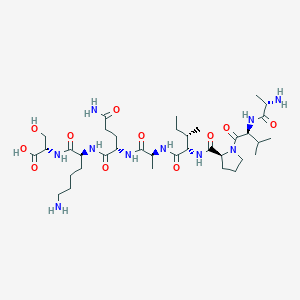

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
